3-Amino-2,2-dimethyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,3-6)4-7/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVOFDGAASRDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067247 | |

| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26734-09-8 | |

| Record name | 3-Amino-2,2-dimethyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26734-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026734098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Profile and Physicochemical Characteristics

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2,2-dimethyl-1-propanol

Abstract: this compound, also known under the synonym Neopentanolamine, is a bifunctional organic compound featuring a primary amine and a primary hydroxyl group. Its unique structural characteristic is the neopentyl core, where two methyl groups are attached to the carbon adjacent to the functional groups. This steric hindrance is not merely a structural curiosity; it is a critical feature that imparts significant metabolic stability and stereochemical control when this molecule is incorporated into larger, biologically active compounds. This technical guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and pivotal applications, particularly for researchers and professionals engaged in pharmaceutical chemistry and drug development.

This compound is a sterically hindered amino alcohol. The gem-dimethyl groups on the C2 position create a neopentyl-like scaffold, which is fundamental to its chemical behavior and utility.

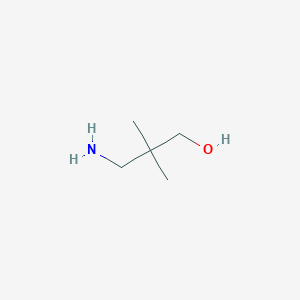

Caption: Molecular Structure of this compound.

The physical and chemical identifiers for this compound are summarized below, providing a foundational dataset for experimental design.

| Identifier | Value | Reference |

| IUPAC Name | 3-amino-2,2-dimethylpropan-1-ol | [1] |

| Synonyms | Neopentanolamine | [2] |

| CAS Number | 26734-09-8 | [1][3][4] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.17 g/mol | [2] |

| Appearance | Colorless to white crystals or powder | [1][2] |

| Melting Point | ~70 °C | [2] |

| Solubility | Soluble in Dichloromethane, Chloroform, Ether, Methanol | [2] |

| Purity (Typical) | ≥94.0% - >97.0% (GC) | [1] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional groups: the nucleophilic primary amine and the primary alcohol. The strategic importance of this molecule in synthesis stems from the ability to selectively protect one group while reacting the other.

Core Reactivity Insights:

-

Nucleophilic Amine: The primary amine readily participates in reactions typical of amines, such as acylation, alkylation, and carbamate formation.

-

Primary Alcohol: The hydroxyl group can be oxidized, esterified, or converted into an ether.

-

Steric Influence: The gem-dimethyl group is the defining feature. It provides significant steric bulk around the C2 position, which can moderate the reactivity of the adjacent functional groups. More importantly, in drug development, this neopentyl core is known to enhance metabolic stability by shielding the molecule from enzymatic degradation.[5]

Key Synthetic Transformation: N-Protection

In multi-step syntheses, it is often essential to "mask" the highly reactive amine to allow for selective chemistry at the hydroxyl position. A common and robust method is the formation of a tert-butyloxycarbonyl (Boc) protected amine. This reaction is highly efficient and the Boc group can be removed under acidic conditions without affecting other parts of the molecule.

Caption: Workflow for Boc-protection of the primary amine.

This protected intermediate, 3-(Boc-amino)-2,2-dimethyl-1-propanol, is a crucial building block in the synthesis of peptidomimetics and protease inhibitors, where the free hydroxyl group is further functionalized.[5]

Illustrative Experimental Protocol: Boc-Protection

The following protocol is a self-validating system for the synthesis of the Boc-protected intermediate, a cornerstone for its use in drug discovery.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution and stir for 10 minutes at 0 °C. The base acts as a scavenger for the acid byproduct.

-

Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-(Boc-amino)-2,2-dimethyl-1-propanol.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. The steric hindrance provided by the gem-dimethyl groups can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.[5]

Case Study: Neurological Agents In the pursuit of treatments for ischemic stroke, novel derivatives of 3-amino-1-propanol have been synthesized and evaluated as potent sodium (Na+) channel blockers.[6] Specifically, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which share the core amino alcohol structure, demonstrated potent blocking activity on neuronal Na+ channels.[6] One compound, in particular, showed desirable neuroprotective effects in preclinical models.[6] This highlights the utility of the amino propanol backbone as a foundational element for generating new therapeutic agents targeting neurological disorders. The structural rigidity and lipophilicity can be fine-tuned by derivatizing both the amine and alcohol functionalities, showcasing the versatility of this building block.

Other Pharmaceutical Applications:

-

Peptidomimetics: The protected form is used to create non-natural amino acid analogs that mimic peptide structures but with enhanced stability and oral bioavailability.[5]

-

Enzyme Inhibitors: It serves as a key intermediate in the synthesis of protease inhibitors.[5]

-

Cyclic Carbamates: The compound is a direct reactant in the synthesis of cyclic carbamates, which are themselves important heterocyclic structures in medicinal chemistry.[1]

Spectroscopic and Safety Profile

Spectroscopic Data: Structural confirmation is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the CH₂-O, CH₂-N protons, the NH₂ protons, the two methyl groups (which would appear as a singlet), and the OH proton. Spectroscopic data is available for reference from sources like ChemicalBook.[7]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for O-H and N-H stretching (typically a broad band in the 3300-3400 cm⁻¹ region) and C-H stretching (around 2800-3000 cm⁻¹).

Safety and Handling: As a corrosive and irritant chemical, proper handling of this compound is critical.

-

Hazards: The compound is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[3]

-

Precautions:

-

Always handle in a well-ventilated area or chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid breathing dust or vapors.[3]

-

Store in a tightly closed container in a dry, cool place, as the material can be hygroscopic.[2]

-

Dispose of contents and container to an approved waste disposal plant.

-

Conclusion

This compound is more than a simple bifunctional molecule; it is a sophisticated building block whose value is significantly enhanced by its sterically hindered neopentyl core. This feature provides a powerful tool for medicinal chemists to design drug candidates with improved metabolic stability and controlled stereochemistry. Its straightforward reactivity, coupled with the ability for selective protection of its functional groups, ensures its continued and expanding role in the synthesis of complex pharmaceuticals and other high-value chemical entities. Understanding its core chemical properties is essential for leveraging its full potential in research and development.

References

-

3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625. PubChem. [Link]

-

3-(Boc-amino)-2,2-dimethyl-1-propanol. MySkinRecipes. [Link]

-

3-Amino-2-(aminomethyl)-1-propanol | C4H12N2O | CID 54776248. PubChem. [Link]

-

Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Cole-Parmer. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No. Loba Chemie. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. PubMed. [Link]

- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reaction Kinetics of CO 2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. ResearchGate. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

- United States Patent Office.

Sources

- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. midlandsci.com [midlandsci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound [sobekbio.com]

- 5. 3-(Boc-amino)-2,2-dimethyl-1-propanol [myskinrecipes.com]

- 6. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(26734-09-8) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

3-Amino-2,2-dimethyl-1-propanol CAS number 26734-09-8

An In-Depth Technical Guide to 3-Amino-2,2-dimethyl-1-propanol (CAS: 26734-09-8)

Abstract

This compound, also known as neopentanolamine, is a bifunctional primary amino alcohol featuring a sterically hindered neopentyl backbone. This unique structural motif, combining a primary amine and a primary alcohol on a dimethyl-substituted propane chain, makes it a valuable and versatile building block in organic and medicinal chemistry. Its distinct stereoelectronic properties are leveraged in the synthesis of complex molecules, including pharmaceutical intermediates, where the gem-dimethyl group can impart favorable characteristics such as increased metabolic stability and controlled stereochemistry.[1] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, key applications in drug development, detailed spectroscopic characterization, and essential safety protocols.

Core Physicochemical & Structural Properties

This compound (CAS: 26734-09-8) is a compound whose utility is fundamentally derived from its molecular structure.[2] The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective functionalization, making it a strategic component in multistep syntheses.[3]

Chemical Structure

The molecule's structure is defined by a propane backbone with two methyl groups at the C2 position, a primary amino group at the C3 position, and a primary hydroxyl group at the C1 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 26734-09-8 | [4][5] |

| Molecular Formula | C₅H₁₃NO | [4][6][7] |

| Molecular Weight | 103.16 g/mol | [2][6][7] |

| IUPAC Name | 3-amino-2,2-dimethylpropan-1-ol | [4] |

| Synonyms | Neopentanolamine | [6][8][9] |

| Appearance | Colorless to white crystal, lump, or powder | [4][6] |

| Purity | Typically ≥95% - 97% | [4][6] |

| InChI Key | FNVOFDGAASRDQY-UHFFFAOYSA-N | [4][10] |

| SMILES | CC(C)(CN)CO | [4][11] |

| Storage | Room temperature, inert atmosphere, keep in dark place |

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes to amino alcohols exist, a common and effective strategy involves the reduction of a corresponding nitro alcohol.[12] This approach is advantageous due to the availability of nitroalkane precursors. The following protocol describes a plausible and scalable two-step synthesis starting from 2,2-dimethyl-1,3-propanediol, proceeding through a nitro alcohol intermediate.

Synthesis Workflow

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 3-Nitro-2,2-dimethyl-1-propanol (Intermediate)

This step involves the selective protection of one hydroxyl group, followed by nucleophilic substitution with a nitrite source.

-

Monotosylation: Dissolve 2,2-dimethyl-1,3-propanediol in pyridine at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C. The use of one equivalent of TsCl favors mono-functionalization. Stir the reaction for 12-16 hours at room temperature.

-

Work-up: Quench the reaction with cold HCl (1M) and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Nitration: Dissolve the crude tosylate intermediate in dimethylformamide (DMF). Add sodium nitrite (NaNO₂) (1.5 equivalents) and heat the mixture to 80°C for 6-8 hours.

-

Isolation: After cooling, pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers, dry, and concentrate under reduced pressure. Purify the resulting crude 3-nitro-2,2-dimethyl-1-propanol via column chromatography.

Step 2: Reduction to this compound (Final Product)

The conversion of the nitro group to a primary amine is efficiently achieved via catalytic hydrogenation. This method is preferred for its high yield and clean conversion.[12]

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 3-nitro-2,2-dimethyl-1-propanol intermediate in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-2 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol.

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization to achieve high purity.[4]

Applications in Research & Drug Development

The bifunctional nature and the presence of a neopentyl core make this compound a strategic building block in medicinal chemistry.[1][3]

-

Peptidomimetics and Protease Inhibitors: The Boc-protected form of this amino alcohol is a key intermediate in synthesizing molecules that mimic peptides.[1] The gem-dimethyl group provides steric shielding, which can prevent enzymatic degradation, thus improving the metabolic stability and in vivo half-life of the resulting drug candidate.[1]

-

Scaffold for Bioactive Molecules: It serves as a versatile scaffold for creating novel bioactive compounds. The primary amine can be readily derivatized to form amides, sulfonamides, or participate in reductive amination, while the hydroxyl group can be converted into esters, ethers, or used as a handle for further conjugation.

-

Synthesis of Heterocycles: This compound is a reactant in the synthesis of complex heterocyclic structures like cyclic carbamates and cryptophycin analogues, which are known for their potent biological activities.[4][8] The defined spatial relationship between the amine and alcohol functionalities facilitates cyclization reactions.

Caption: Role of this compound's functional groups in drug development.

Spectroscopic Characterization

Accurate structural elucidation is critical. While full spectra are often proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.[10] The following outlines the expected results from standard analytical techniques.

General Spectroscopic Analysis Protocol

-

Sample Preparation: Prepare a dilute solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) for NMR analysis. For IR, prepare a KBr pellet or cast a thin film. For MS, prepare a dilute solution in a volatile solvent like methanol.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Expected signals include:

-

A singlet for the six protons of the gem-dimethyl groups.

-

A singlet or triplet for the two protons of the CH₂ adjacent to the hydroxyl group.

-

A singlet or triplet for the two protons of the CH₂ adjacent to the amino group.

-

Broad singlets for the NH₂ and OH protons, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. Expected signals include:

-

A signal for the two equivalent methyl carbons.

-

A quaternary carbon signal (C(CH₃)₂).

-

Signals for the two distinct CH₂ carbons (one attached to N, one to O).

-

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum. Key expected absorption bands include:

-

A broad band around 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching.

-

Bands around 2850-2960 cm⁻¹ for C-H stretching.

-

A band around 1050-1150 cm⁻¹ for C-O stretching.

-

A band around 1600 cm⁻¹ for N-H scissoring.

-

-

Mass Spectrometry (MS): Obtain a mass spectrum, typically using Electrospray Ionization (ESI). The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 104.17.

Safety & Handling

This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[9]

| Hazard Information | Handling & Storage Recommendations |

| Signal Word: Danger | Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[13] |

| Pictogram: GHS05 (Corrosion) | Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] |

| Hazard Statement: H314 - Causes severe skin burns and eye damage. | Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[13] |

| First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[14] | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[14] |

| First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[14] | Disposal: Dispose of contents/container to an approved waste disposal plant.[13] |

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly within the pharmaceutical industry. Its unique combination of a sterically hindered neopentyl core and dual primary amine/alcohol functionality provides a robust platform for developing complex molecules with potentially enhanced pharmacological properties. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical attributes for advanced scientific applications.

References

-

3-(Boc-amino)-2,2-dimethyl-1-propanol - MySkinRecipes. [Link]

-

1-Propanol, 3-amino-2,2-dimethyl- - Substance Details - SRS | US EPA. [Link]

-

3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]

-

3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem. [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. [Link]

Sources

- 1. 3-(Boc-amino)-2,2-dimethyl-1-propanol [myskinrecipes.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 26734-09-8 [chemicalbook.com]

- 9. This compound | 26734-09-8 | TCI AMERICA [tcichemicals.com]

- 10. This compound(26734-09-8) 1H NMR [m.chemicalbook.com]

- 11. This compound [sobekbio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Amino-2,2-dimethyl-1-propanol

Introduction

3-Amino-2,2-dimethyl-1-propanol is a bifunctional organic compound featuring a primary amine and a primary hydroxyl group. Its unique neopentyl-like backbone, characterized by a quaternary carbon atom adjacent to both functional groups, imparts significant steric hindrance. This structural feature is not merely a passive characteristic; it is a critical determinant of the molecule's reactivity, selectivity in synthesis, and metabolic stability when incorporated into larger bioactive molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, and its pivotal role as a versatile building block for drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are rooted in its distinct molecular architecture. Understanding these core properties is essential for its effective application in chemical synthesis.

Chemical Identity

A clear identification of the molecule is the first step in any rigorous scientific endeavor.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-2,2-dimethylpropan-1-ol | [1] |

| CAS Number | 26734-09-8 | [1][2] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [3] |

| SMILES | CC(C)(CN)CO | [1] |

| InChIKey | FNVOFDGAASRDQY-UHFFFAOYSA-N | [1][4] |

Structural Analysis

The molecule's structure consists of a propane chain with a hydroxyl group on the first carbon (C1) and an amino group on the third carbon (C3). The central carbon (C2) is a quaternary center, bonded to two methyl groups. This gem-dimethyl arrangement is a defining feature, creating a sterically hindered environment that influences the reactivity of the adjacent functional groups. This steric shielding can prevent unwanted side reactions and is often exploited to enhance the metabolic stability of pharmaceutical compounds derived from it.[5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility are critical parameters for experimental design and process chemistry.

| Property | Value | Source |

| Appearance | Colorless to white crystals or powder | [1] |

| Assay (GC) | ≥94.0% | [1] |

| Water Content | ≤2.5% (Karl Fischer) | [1] |

Synthesis and Reactivity

While multiple synthetic routes can be envisioned, the synthesis of amino alcohols often involves the reduction of a corresponding nitro alcohol or the amination of a haloalcohol. The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a versatile reactant.

For multi-step syntheses, selective protection of one functional group is a common strategy. The primary amine is often protected using a tert-butoxycarbonyl (Boc) group, which allows for subsequent reactions to be carried out at the hydroxyl terminus.[5] This protected intermediate is crucial in the synthesis of peptidomimetics and protease inhibitors.[5]

Caption: General synthetic utility workflow.

Spectroscopic Characterization

A comprehensive understanding of the molecule's spectral properties is paramount for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two equivalent methyl groups, a singlet for the aminomethylene protons (CH₂N), a singlet for the hydroxymethylene protons (CH₂O), and broad singlets for the amine (NH₂) and hydroxyl (OH) protons which are exchangeable.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbons, the quaternary carbon, the aminomethylene carbon, and the hydroxymethylene carbon.[6] Data for the closely related N,N-dimethylated analog provides a reference for expected chemical shifts.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3300-3400 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium, two bands for primary) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| N-H (Amine) | Scissoring | 1590-1650 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The presence of two bands for the N-H stretch is characteristic of a primary amine (-NH₂). These features are confirmed by spectral data available for the compound.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH), a CH₂OH group, or cleavage alpha to the nitrogen atom, which are characteristic fragmentation pathways for amino alcohols.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the structural motifs it can introduce into a drug candidate.

Peptidomimetics and Protease Inhibitors

The compound serves as a key intermediate in the synthesis of peptidomimetics and protease inhibitors.[5] Proteases are a class of enzymes essential for the life cycle of many viruses and pathogens, making them attractive drug targets.[9][10] Inhibitors often mimic the structure of the natural peptide substrate that the protease cleaves. The sterically hindered neopentyl core of this compound can be incorporated into these inhibitors to improve their metabolic stability by shielding susceptible bonds from enzymatic degradation.[5]

Control of Stereochemistry and Bioactivity

The gem-dimethyl group provides steric bulk that can be used to control stereochemistry in subsequent synthetic steps.[5] This is crucial in drug development, where often only one enantiomer or diastereomer of a molecule possesses the desired therapeutic activity. Its bifunctional nature allows it to be used in the synthesis of diverse structures, including cyclic carbamates and analogues of cryptophycin, a potent antitumor agent.[1] It has also been used in the development of potential antidepressant agents and sodium channel blockers.[11][12]

Caption: Role of structural features in drug development.

Experimental Protocol: N-Boc Protection

The selective protection of the amine is a foundational step for utilizing this building block. The following protocol is a self-validating system for achieving this transformation.

Objective: To selectively protect the primary amine of this compound with a tert-butoxycarbonyl (Boc) group, yielding 3-(Boc-amino)-2,2-dimethyl-1-propanol.[5]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Ethyl acetate/Hexanes mixture (for TLC mobile phase)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DCM.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature. Causality: The base is required to neutralize the acidic byproduct formed during the reaction.

-

Boc Anhydride Addition: Dissolve (Boc)₂O (1.05 eq.) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the initial starting material and the reaction mixture side-by-side. The product should have a higher Rf value than the polar starting material. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of high purity after workup.

Confirmation: The identity and purity of the product, 3-(Boc-amino)-2,2-dimethyl-1-propanol, should be confirmed by NMR and Mass Spectrometry.

Conclusion

This compound is more than a simple amino alcohol; it is a strategically designed building block for modern medicinal chemistry. Its molecular structure, defined by the sterically demanding gem-dimethyl group at the C2 position, provides a unique combination of reactivity and stability. This guide has detailed the fundamental structural and spectroscopic properties that allow researchers to confidently identify and utilize this compound. Its demonstrated applications in the synthesis of complex molecules, particularly protease inhibitors, underscore its importance. For drug development professionals, a thorough understanding of this intermediate's molecular architecture is key to unlocking its full potential in the creation of novel, effective, and metabolically robust therapeutics.

References

-

MySkinRecipes. (n.d.). 3-(Boc-amino)-2,2-dimethyl-1-propanol. Retrieved from [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-1,2-propanediol. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - [13C NMR]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Cantello, B. C. C., et al. (1984). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

de la Torre, B. G., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. MDPI. Retrieved from [Link]

-

Zhang, L., et al. (2021). The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-. Retrieved from [Link]

-

Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Midwest AViDD Center. (n.d.). Project 3: Pandemic Virus Protease Inhibitors Abstract. Retrieved from [Link]

-

Al-Mawsawi, L. Q., et al. (2022). Potent small molecule inhibitors against the 3C protease of foot-and-mouth disease virus. PNAS. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

Wang, Y., et al. (2022). Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. RSC Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. L10429.03 [thermofisher.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. This compound(26734-09-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3-(Boc-amino)-2,2-dimethyl-1-propanol [myskinrecipes.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR [m.chemicalbook.com]

- 8. This compound(26734-09-8) IR3 [m.chemicalbook.com]

- 9. Project 3: Pandemic Virus Protease Inhibitors Abstract | Midwest Antiviral Drug Discovery (AViDD) Center [midwestavidd.umn.edu]

- 10. Potent small molecule inhibitors against the 3C protease of foot-and-mouth disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants of 3-Amino-2,2-dimethyl-1-propanol

Introduction: The Significance of 3-Amino-2,2-dimethyl-1-propanol in Modern Research

This compound (CAS No. 26734-09-8), also known as neopentanolamine, is a structurally unique bifunctional molecule featuring a primary amine and a primary alcohol group attached to a sterically hindered neopentyl core. This arrangement imparts specific chemical properties that make it a valuable building block in pharmaceutical synthesis and materials science. Its role as a reactant in the synthesis of cyclic carbamates and analogues of cryptophycin, a potent antitumor agent, underscores its importance in drug development.[1][2] A thorough understanding of its physical constants is paramount for researchers and chemical engineers to ensure process safety, optimize reaction conditions, predict behavior in various solvents, and establish robust quality control standards.

This guide provides a comprehensive overview of the key physical constants of this compound, offering field-proven insights into their experimental determination. We will delve into the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Molecular and Chemical Identity

A foundational understanding begins with the basic molecular properties that dictate the physical behavior of the compound.

| Property | Value | Source(s) |

| CAS Number | 26734-09-8 | [1][3] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.17 g/mol | [4] |

| IUPAC Name | 3-amino-2,2-dimethylpropan-1-ol | [1] |

| Synonyms | Neopentanolamine | |

| Appearance | White to off-white crystalline powder or lump | [4][5] |

Thermal Properties: Melting and Boiling Points

The thermal transition points are critical parameters for purification, storage, and reaction setup.

Melting Point

The melting point provides a quick and effective assessment of purity. For this compound, there is a notable discrepancy in the literature values, which likely stems from differences in sample purity or measurement conditions.

| Reported Melting Point | Source(s) |

| 98-100 °C | [3] |

| ~70 °C | [5] |

This significant variation highlights the necessity of careful, in-house verification. The higher range (98-100 °C) is more frequently cited by chemical suppliers, suggesting the lower value might correspond to a less pure sample or a different polymorphic form. Impurities typically depress and broaden the melting point range.[4]

Expertise in Action: Protocol for Accurate Melting Point Determination

Given that this compound is noted to be hygroscopic, special precautions are required to prevent atmospheric moisture from depressing the observed melting point.[2]

Objective: To determine the melting point range of a hygroscopic solid with high accuracy.

Methodology:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried under vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours prior to measurement.

-

In a low-humidity environment (e.g., a glove box or dry bag), finely crush a small amount of the dried sample to a powder.

-

Pack the powder into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

-

Sealing the Capillary (Critical for Hygroscopic Samples):

-

Causality: To prevent water absorption during heating, the open end of the capillary must be sealed.

-

Carefully heat the open end of the capillary tube in the coolest part of a Bunsen burner flame until the glass softens and a seal is formed. Allow it to cool completely.

-

-

Instrument Setup (Digital Melting Point Apparatus, e.g., Mettler Toledo MP series):

-

Insert the sealed capillary into the heating block.

-

Set a rapid heating ramp (e.g., 10 °C/min) to find an approximate melting point.[6]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

-

Accurate Measurement:

-

Begin a new measurement with a fresh, sealed capillary.

-

Set the start temperature to 10 °C below the approximate melting point.

-

Use a slow heating rate of 1 °C/min as specified by most pharmacopeias for accurate determination.[6]

-

Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear). The melting point is reported as this range.

-

-

Validation: Repeat the measurement at least twice. Consistent results (within 0.5 °C) validate the measurement.

Caption: Workflow for Hygroscopic Melting Point Determination.

Boiling Point

This compound is a solid at room temperature, and its boiling point is reported under reduced pressure to avoid decomposition at high temperatures.

| Boiling Point | Pressure | Source(s) |

| 95-105 °C | 35 Torr (46.7 hPa) | [3] |

Expertise in Action: Protocol for Vacuum Distillation Boiling Point

Determining the boiling point under vacuum requires a specialized setup to control the pressure accurately.

Objective: To determine the boiling point of a substance at a specific sub-atmospheric pressure.

Methodology:

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus using a small-scale round-bottom flask, a Claisen adapter, a condenser, and a receiving flask. Causality: The Claisen adapter prevents bumping of the liquid into the condenser, which is common under vacuum.[7]

-

Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling stones are ineffective under vacuum.[7]

-

Ensure all glass joints are properly greased and sealed to maintain a stable vacuum.

-

Connect the apparatus to a vacuum pump via a vacuum trap and a manometer. Causality: The manometer is essential for accurately measuring the pressure at which the boiling point is observed. The trap protects the pump from corrosive vapors.

-

-

Procedure:

-

Place the sample (1-2 g) in the distillation flask.

-

Turn on the stirrer.

-

Slowly turn on the vacuum pump and allow the pressure to stabilize at the target pressure (e.g., 35 Torr).

-

Begin heating the distillation flask gently using a heating mantle.

-

Observe the temperature on a thermometer placed such that the bulb is just below the side arm of the distillation head.

-

The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and condensate is forming on the thermometer bulb.[7]

-

-

Data Recording: Record the stable temperature and the precise pressure from the manometer. A boiling range of up to 5 °C is not uncommon under vacuum due to slight pressure fluctuations.[7]

Caption: Protocol for Boiling Point Determination Under Vacuum.

Physicochemical Properties

These constants are fundamental to understanding the compound's behavior in solutions and its safety profile.

| Property | Value | Conditions | Source(s) |

| Density | 0.9 ± 0.1 g/cm³ | - | [3] |

| Vapor Pressure | 0.285 mmHg | 25 °C | [3] |

| Flash Point | 62 °C | Closed Cup | [3] |

| Refractive Index | 1.451 | - | [3] |

Solubility Profile

The solubility is critical for drug formulation, reaction solvent selection, and purification processes like recrystallization.

| Solvent | Solubility | Source(s) |

| Water | Very faint turbidity | [3] |

| Dichloromethane | Soluble | [2][3] |

| Chloroform | Soluble | [2][3] |

| Ether | Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

Insight: The molecule possesses both a polar primary alcohol and a primary amine group, capable of hydrogen bonding, which grants solubility in polar organic solvents like methanol. However, the nonpolar, bulky neopentyl group limits its aqueous solubility, resulting in only faint turbidity in water.[3] This amphiphilic nature is key to its utility as an intermediate.

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint for compound identification and quality control. While raw spectra are best viewed in dedicated databases, the key characteristic signals are summarized below.

| Technique | Description | Source(s) |

| ¹H NMR | Spectra available for viewing. | [8] |

| ¹³C NMR | Spectra available for viewing. | [9] |

| FTIR | Spectra available for viewing. | [8] |

| Mass Spec. | Spectra available for viewing. | [8] |

Authoritative Data Source: A comprehensive collection of spectra (NMR, FTIR, Raman, MS) for this compound can be accessed through public and commercial databases such as the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[8][10] These resources are invaluable for cross-referencing experimentally obtained data.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance requiring careful handling.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

Storage:

-

Store locked up in a cool, dry, and well-ventilated place.

-

The compound is hygroscopic; store under an inert atmosphere (e.g., Argon or Nitrogen) and keep the container tightly sealed to prevent degradation and moisture absorption.[2]

Conclusion

The physical constants of this compound presented in this guide serve as a critical dataset for any researcher or developer utilizing this versatile chemical intermediate. The provided protocols, grounded in established laboratory techniques and scientific principles, offer a reliable framework for verifying these constants in-house, accounting for the compound's specific properties like hygroscopicity. Adherence to these rigorous measurement standards and safety protocols will ensure data integrity, process efficiency, and a safe laboratory environment.

References

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

-

Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum?. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. Retrieved from [Link]

-

LookChem. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Seema Finechem Industry LLP. (n.d.). 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). DigitalCommons@URI. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propanol, 2-amino-2-methyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. L10429.03 [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound [myskinrecipes.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(26734-09-8) 1H NMR spectrum [chemicalbook.com]

- 9. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]

- 10. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-Depth Technical Guide to the Safe Handling of 3-Amino-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a profound understanding of the chemical reagents we handle daily is the bedrock of both groundbreaking research and, more importantly, a safe laboratory environment. This guide is dedicated to providing a comprehensive, in-depth technical overview of the safety and handling precautions for 3-Amino-2,2-dimethyl-1-propanol (CAS No. 26734-09-8), also known as Neopentanolamine. This is not a mere recitation of standardized safety data, but a synthesized resource that delves into the causality behind safety protocols, offering field-proven insights for the discerning researcher. Our objective is to empower you with the knowledge to not only use this versatile building block effectively but also to anticipate and mitigate potential hazards with scientific rigor.

Section 1: Hazard Identification and Risk Assessment

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is imperative to understand that its hazard profile is a composite of its primary amine and primary alcohol functionalities, compounded by its physical properties.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for a complete and updated classification.

Toxicological Profile

Section 2: Prudent Practices for Safe Handling

A proactive approach to safety is paramount. The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical.

| PPE Component | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive material that can cause irreversible eye damage. |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), and a lab coat. | Prevents skin contact which can lead to severe burns. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Mitigates the risk of inhaling dusts or mists that can cause respiratory irritation. |

Workflow for Donning and Doffing PPE

Figure 1: Recommended PPE donning and doffing sequence.

Engineering Controls

Primary containment through engineering controls is the most effective way to minimize exposure.

-

Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving this compound, should be performed in a certified chemical fume hood. This is crucial to prevent inhalation of dust and potential vapors, especially if heated.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.

Section 3: Chemical Reactivity and Incompatibility

Understanding the reactivity of this compound is key to preventing unintended and potentially hazardous reactions. Its structure, featuring a primary amine and a primary alcohol on a sterically hindered neopentyl scaffold, dictates its chemical behavior.

General Reactivity

The presence of both a basic amino group and a nucleophilic/protic hydroxyl group allows for a range of reactions. It will react exothermically with acids to form salts.[4]

Incompatible Materials

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers such as potassium permanganate and hydrogen peroxide. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, while the amine group can also be oxidized. These reactions can be vigorous and generate heat.

-

Acids: While it reacts with acids in a predictable acid-base manner, mixing with strong, concentrated acids can be highly exothermic.

-

Halogenating Agents: Reagents like thionyl chloride and phosphorus halides will react with the hydroxyl group to form the corresponding halogenated compound.[5]

Thermal Decomposition

Upon heating, this compound can decompose. While specific decomposition products for this exact molecule are not detailed in the provided search results, thermal degradation of a similar compound, 2-amino-2-methyl-1-propanol, is known to yield products such as acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]

Section 4: Emergency Procedures

Preparedness is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Response Workflow

Figure 2: General workflow for responding to an accidental exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: The compound is a combustible liquid.[3] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and carbon oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials, particularly strong oxidizing agents and acids.[7]

-

The material is hygroscopic and should be protected from moisture.

Waste Disposal

All waste disposal practices must comply with local, state, and federal regulations.

Step-by-Step Laboratory-Scale Neutralization and Disposal Protocol for Aqueous Solutions:

-

Preparation: Conduct all neutralization procedures in a chemical fume hood while wearing appropriate PPE (goggles, face shield, gloves, lab coat). Prepare a large beaker with cold water or an ice bath to cool the reaction vessel.

-

Dilution: Slowly and with stirring, add the this compound waste solution to a larger volume of cold water. This helps to dissipate any heat generated during neutralization.

-

Neutralization: While stirring continuously, slowly add a dilute acid (e.g., 1M hydrochloric acid or 1M sulfuric acid) to the diluted waste solution. Monitor the pH of the solution using a calibrated pH meter or pH paper.

-

pH Adjustment: Continue adding the dilute acid until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction is exothermic.

-

Final Disposal: Once the solution is neutralized and has cooled to room temperature, it can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Never dispose of the concentrated or un-neutralized material directly into the sewer system.

Disposal of Solid Waste and Contaminated Materials:

-

Solid Waste: Collect un-neutralized solid this compound in a designated, labeled hazardous waste container.

-

Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) should be placed in a sealed, labeled hazardous waste container for disposal by your institution's environmental health and safety department.

Section 6: Lessons from Laboratory Incidents

While no specific incident reports involving this compound were identified in the literature search, valuable lessons can be drawn from incidents involving corrosive and flammable liquids in a laboratory setting. A common theme in such incidents is the failure to adhere to established safety protocols, particularly the use of appropriate PPE and engineering controls.[8] Uncontrolled heating and improper handling of flammable materials are also frequent causes of laboratory fires and explosions.[9][10] A thorough risk assessment before beginning any experiment is crucial to identify and mitigate potential hazards.[9]

Conclusion

This compound is a valuable chemical intermediate for research and development. Its safe and effective use is contingent upon a thorough understanding of its hazards and the diligent application of the handling precautions outlined in this guide. By integrating these principles into your laboratory practices, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors.

References

-

Cole-Parmer. (2016, February 8). SAFETY DATA SHEET: 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. (2005). ResearchGate. Retrieved from [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved from [Link]

-

Spectrochem. (n.d.). Home. Retrieved from [Link]

-

Solis, F. (2019, January 6). SN1 reaction between 2-methyl-2-propanol and HCl [Video]. YouTube. Retrieved from [Link]

-

EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

-

Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. (n.d.). PMC. Retrieved from [Link]

-

Norris, Dr. (2018, February 23). Potassium Permanganate Oxidation of Alcohols [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2021, February 19). When chemists experiment 3,4-dimethyl-2-pentanol with H2SO4 how do they verify that the major product is 2,3-dimethyl-2-pentene experimentally? Retrieved from [Link]

-

Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (n.d.). ResearchGate. Retrieved from [Link]

-

Filo. (2024, December 12). Propanol rxn with hcl. Retrieved from [Link]

-

EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Quora. (2017, March 14). When chemists experiment 3,4-dimethyl-2-pentanol with H2SO4 how do they verify that the major product is 2,3-dimethyl-2-pentene experimentally? Retrieved from [Link]

-

Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (n.d.). ResearchGate. Retrieved from [Link]

-

The major product formed when 3,3-dimethyl butan-2-ol is heated with concentrated sulphuric acid... (2022, October 17). YouTube. Retrieved from [Link]

-

LON-CAPA OCHem. (n.d.). Oxidation And Reduction Reactions in Organic Chemistry. Retrieved from [Link]

-

UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

-

Studies on inhalation toxicity of 2-propanol. (1980). PubMed. Retrieved from [Link]

- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999, May 28). Google Patents.

-

Quora. (2023, January 2). The reaction of 2,3–dimethyl–2,3 butanediol with sulphuric acid gives 3,3 dimethyl-2–butanone. What is the mechanism for the reaction? Retrieved from [Link]

-

Pyrolysis of amino acids: Recovery of starting materials and yields of condensation products. (n.d.). ResearchGate. Retrieved from [Link]

-

Thirteen-Week Inhalation Toxicity Study of 1-Propanol in F344 Rats. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 25). PMC. Retrieved from [Link]

Sources

- 1. cloudfront.zoro.com [cloudfront.zoro.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. youtube.com [youtube.com]

- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. epfl.ch [epfl.ch]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

The Synthetic Versatility of a Sterically Hindered Amino Alcohol: A Reactivity Profile of 3-Amino-2,2-dimethyl-1-propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Building Block

3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, is a structurally intriguing primary amino alcohol.[1] Its core characteristic lies in the neopentyl group, a sterically demanding moiety that imparts significant influence on the reactivity of both the amino and hydroxyl functionalities. This guide delves into the nuanced reactivity profile of this compound, providing a comprehensive resource for chemists and drug discovery scientists. By understanding the interplay of sterics and electronics, researchers can strategically employ this building block in the synthesis of complex molecules, ranging from novel pharmaceutical agents to advanced polymeric materials. The presence of both a primary amine and a primary alcohol on a compact, sterically hindered scaffold makes this compound a valuable and versatile tool in the synthetic chemist's arsenal.

Core Molecular Features and Physicochemical Properties

The unique reactivity of this compound stems from its distinct molecular architecture. The presence of two methyl groups on the carbon adjacent to the aminomethyl and hydroxymethyl groups creates a significant steric shield. This steric hindrance plays a crucial role in directing reaction pathways and influencing the stability of intermediates and products.

| Property | Value | Source |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.17 g/mol | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Purity | >97.0% (GC) | [1] |

| CAS Number | 26734-09-8 | [2] |

Reactivity Profile: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between its nucleophilic amino group and its primary hydroxyl group. The steric hindrance imposed by the gem-dimethyl groups modulates the accessibility and reactivity of these functional groups, often allowing for selective transformations that might be challenging with less hindered amino alcohols.

N-Functionalization Reactions: Harnessing the Amine

The primary amino group is a key site for a variety of transformations, including acylation, alkylation, and participation in cyclization reactions.

The reaction of the amino group with acylating agents to form amides is a fundamental transformation. While the steric hindrance might suggest sluggish reactivity, N-acylation can be achieved efficiently with appropriate reagents and conditions. The choice of acylating agent and reaction conditions is critical to achieving high yields and avoiding side reactions.

Typical Experimental Protocol for N-Acylation:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride, anhydride) at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water or a mild aqueous acid, extract the product into an organic solvent, and purify by column chromatography.

The preparation of amide derivatives from unprotected amino acids can also be achieved using activating agents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide.[3] This approach offers a milder alternative to acyl chlorides.

Direct N-alkylation of the sterically hindered amine can be challenging due to the reduced accessibility of the nitrogen lone pair. However, methods like "hydrogen borrowing" catalysis, which involve the in-situ oxidation of an alcohol to an aldehyde followed by reductive amination, have proven effective for the N-alkylation of amino alcohols.[4][5] This approach avoids the use of harsh alkylating agents and often proceeds with high atom economy.

The use of a bulky protecting group on the nitrogen, such as a trityl or benzyl group, can prevent racemization at the amine stereocenter during alkylation reactions.[4]

O-Functionalization Reactions: Activating the Hydroxyl Group

The primary hydroxyl group offers another site for molecular elaboration, primarily through O-alkylation and O-acylation.

Direct O-alkylation of the hydroxyl group typically requires activation, for example, by conversion to a better leaving group or by using a strong base to generate the alkoxide. The choice of conditions will depend on the desired alkylating agent and the need for selectivity over the amino group. In many cases, protection of the more nucleophilic amino group is necessary before performing O-alkylation.

Selective O-acylation in the presence of the free amine can be challenging. However, under specific conditions, it is possible to favor acylation of the less nucleophilic hydroxyl group.[6] This often involves the use of specific catalysts or reaction conditions that modulate the relative reactivity of the two functional groups.

Cyclization Reactions: Forging Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably oxazolines.

2-Oxazolines are valuable five-membered heterocyclic motifs found in numerous natural products, pharmaceuticals, and are used as ligands in asymmetric catalysis.[7][8] The synthesis of oxazolines from this compound typically involves a cyclization reaction with a carboxylic acid or its derivative.

A common method involves the reaction with an acyl chloride, which can be generated in situ from a carboxylic acid using reagents like thionyl chloride.[9] Dehydrative cyclization of the intermediate N-(2-hydroxyethyl)amide, promoted by acids such as triflic acid, provides an efficient route to oxazolines, generating only water as a byproduct.[7]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [sobekbio.com]

- 3. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxazoline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Discovery and History of 3-Amino-2,2-dimethyl-1-propanol

An Introduction to a Storied Amino Alcohol: From Foundational Chemistry to Modern Applications

3-Amino-2,2-dimethyl-1-propanol, also known by its synonym Neopentanolamine, is a sterically hindered primary amino alcohol that has found a niche in various chemical syntheses, ranging from pharmaceuticals to industrial applications. Its unique structural architecture, featuring a neopentyl backbone, imparts specific chemical properties that have been leveraged by chemists for decades. This guide delves into the historical discovery and the evolution of the synthesis of this important building block, providing a technical overview for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Before exploring its history, it is essential to understand the fundamental properties of this compound.

| Property | Value |

| CAS Number | 26734-09-8 |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Appearance | White to almost white powder or lump |

| Melting Point | 70°C |

| Boiling Point | Not available (decomposes) |